REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][C:5]([CH3:20])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:6]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:7].Cl>CC(C)=O>[CH:8]1([C:6](=[O:7])[C:5]([CH3:20])([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:4][CH:3]=[O:2])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
|
Name
|
82.65
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
9
|
Quantity
|
66.29 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde dimethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(C(=O)C1CCCCC1)(C1=CC=CC=C1)C)OC
|
Name
|
|
Quantity
|
539 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
539 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction completion (2 h)
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to 426.5 g (or ⅓ volume) of residue (RT-40° C.)
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 300 mL of MTBE
|
Type
|
EXTRACTION
|
Details
|
The MTBE extract
|
Type
|
WASH
|
Details
|
was washed with 300 mL of 25% NaCl (aq)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4, gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C(CC=O)(C1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.92 g | |
YIELD: PERCENTYIELD | 97.65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |